molecular formula C19H22O2 B191885 Miltirone CAS No. 27210-57-7

Miltirone

Cat. No.: B191885
CAS No.: 27210-57-7
M. Wt: 282.4 g/mol
InChI Key: FEFAIBOZOKSLJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Miltirone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the phenanthrene ring. Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane and reducing agents like sodium borohydride. .

Scientific Research Applications

Anticancer Applications

1. Colorectal Cancer:
Recent studies have demonstrated that miltirone can induce pyroptotic cell death in colorectal cancer cells. Research indicates that this compound reduces the viability of colorectal cancer cells (SW620 and HCT116) and promotes the cleavage of gasdermin E, a key protein in pyroptosis. In vivo studies suggest that this compound effectively inhibits tumor growth by inducing this form of programmed cell death, offering a potential therapeutic strategy for colorectal cancer treatment .

2. Leukemia:
this compound has shown promise as an antileukemic agent. It induces apoptosis in human leukemia cell lines and xenograft models through reactive oxygen species (ROS)-mediated pathways. The compound disrupts mitochondrial function and increases ER stress, leading to cell cycle arrest and apoptosis in leukemia cells .

3. Hepatocellular Carcinoma:
In hepatocellular carcinoma (HCC), this compound promotes cell death through a mechanism involving BCL2-associated X protein and caspase pathways. It has been shown to inhibit HCC cell growth by inducing GSDME-dependent pyroptosis, thus presenting a novel approach for HCC treatment .

Metabolic Applications

1. Drug Metabolism:
this compound has been identified as a potent inhibitor of cytochrome P450 2D6 (CYP2D6), an enzyme crucial for drug metabolism. In studies involving rat liver microsomes, this compound significantly increased fluoxetine concentrations in blood, suggesting its potential role in drug interactions and metabolism modulation . This finding highlights the importance of considering this compound when co-administered with other medications metabolized by CYP2D6.

Pharmacological Mechanisms

This compound's pharmacological effects are attributed to several mechanisms:

  • Antioxidant Activity: this compound exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases.
  • Induction of Pyroptosis: The compound activates pyroptotic pathways in cancer cells, leading to enhanced tumor suppression.
  • Inhibition of Drug Metabolizing Enzymes: By inhibiting CYP2D6, this compound alters the metabolism of various drugs, which can have clinical implications for patients on multiple medications.

Summary Table of this compound Applications

Application AreaMechanism/EffectReferences
Colorectal CancerInduces pyroptosis; reduces cell viability
LeukemiaInduces apoptosis via ROS-mediated pathways
Hepatocellular CarcinomaPromotes GSDME-dependent pyroptosis
Drug MetabolismInhibits CYP2D6; alters drug concentrations

Comparison with Similar Compounds

Miltirone is unique among similar compounds due to its diverse pharmacological activities. Similar compounds include:

Biological Activity

Miltirone, a bioactive compound derived from Salvia miltiorrhiza, has garnered attention for its diverse biological activities, particularly in cancer therapy. This article delves into the mechanisms of action, therapeutic potential, and relevant case studies involving this compound, focusing on its anticancer properties, effects on cell death pathways, and other biological effects.

This compound exhibits multiple mechanisms that contribute to its biological activity, particularly in cancer cells:

  • Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines, including lung and liver cancer. In cisplatin-resistant lung cancer cells (HCC827 and A549), this compound increased the expression of pro-apoptotic proteins such as Bax and p53 while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis through both caspase-dependent and caspase-independent pathways .
  • Reactive Oxygen Species (ROS) Generation : this compound triggers ROS accumulation, leading to mitochondrial damage and subsequent cell death. In hepatocellular carcinoma (HCC) cells, ROS generation was linked to the induction of pyroptosis through gasdermin E (GSDME) cleavage .
  • Inhibition of Matrix Metalloproteinases (MMPs) : this compound significantly suppresses MMP2 and MMP9 expression, which are involved in cancer cell invasion and metastasis. This inhibition contributes to reduced cell viability in resistant cancer types .
MechanismDescriptionCell Types Affected
Apoptosis InductionIncreases pro-apoptotic proteins (Bax, p53) and decreases anti-apoptotic proteins (Bcl-2)Lung cancer (HCC827, A549)
ROS GenerationInduces oxidative stress leading to mitochondrial damageHepatocellular carcinoma (HepG2)
MMP InhibitionSuppresses expression of MMP2 and MMP9Various cancer types

Case Studies and Research Findings

  • Lung Cancer Treatment : A study demonstrated that this compound effectively induced apoptosis in cisplatin-resistant lung cancer cells by modulating the ROS-p53-AIF-PARP signaling pathway. The results indicated a significant decrease in cell viability and an increase in apoptotic markers following treatment with this compound at concentrations as low as 40 µM .
  • Hepatocellular Carcinoma : Research on HCC cells revealed that this compound not only inhibited cell growth but also induced pyroptosis via GSDME cleavage. This study highlighted the potential of this compound as a therapeutic agent against liver cancer, demonstrating its efficacy in both in vitro and in vivo models .
  • Colon Cancer : this compound's effects were also observed in colon cancer cells, where it induced mitochondrial damage and increased intracellular calcium levels, leading to cell death. This suggests that this compound may have broad-spectrum anticancer activity across different tumor types .

Additional Biological Effects

Beyond its anticancer properties, this compound has been reported to exhibit:

  • Antioxidant Activity : It scavenges free radicals, contributing to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : this compound has shown potential in reducing inflammation markers, which can be beneficial in managing chronic inflammatory conditions.
  • Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial activity against certain pathogens .

Q & A

Basic Research Questions

Q. What are the primary mechanisms underlying Miltirone’s anticancer activity?

this compound induces apoptosis via reactive oxygen species (ROS)-mediated pathways, mitochondrial dysfunction, and endoplasmic reticulum (ER) stress. Key mechanisms include:

  • ROS generation : Triggers mitochondrial membrane potential (MMP) collapse, cytochrome c release, and caspase activation .
  • Cell cycle arrest : Downregulates CCNB1 (cyclin B1) and CDC2 mRNA while upregulating CDKN1A (p21), leading to G2/M phase arrest .
  • ER stress activation : Increases phosphorylated PERK, eIF2α, and GRP78/94, coupled with calcium release from ER stores .
  • Pyroptosis induction : Cleaves gasdermin E (GSDME) via caspase-3 activation in hepatocellular carcinoma cells . Methodological Insight: Use flow cytometry for cell cycle analysis, JC-1 staining for MMP, and Western blotting for caspase/PARP cleavage.

Q. How does this compound overcome multidrug resistance (MDR) in cancer cells?

this compound acts as a dual inhibitor of P-glycoprotein (P-gp) and tumor growth. It:

  • Competitively inhibits P-gp : Binds to the ATP-binding site with higher affinity than doxorubicin, reversing drug efflux in P-gp-overexpressing cells (e.g., R-HepG2) .
  • Induces bystander sensitivity : Shows stronger cytotoxicity in P-gp-overexpressing CEM/ADR5000 cells than in wild-type CCRF-CEM cells . Methodological Insight: Employ rhodamine-123 efflux assays to validate P-gp inhibition and use combination index (CI) analysis to assess synergism with chemotherapeutics like doxorubicin .

Q. What experimental models are suitable for studying this compound’s antitumor effects?

  • In vitro : Use leukemia (THP-1, U937), lung (HCC827, A549), and liver cancer (HepG2, Hepa1-6) cell lines. Dose ranges: 10–40 µM for 24–72 hours .
  • In vivo : Xenograft models (e.g., U937 leukemia or Hepa1-6 liver cancer in nude mice) with doses of 10 mg/kg (i.p. or oral) . Methodological Insight: For in vivo studies, prepare this compound in 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline .

Advanced Research Questions

Q. How can contradictory data on ROS’s role in this compound-induced apoptosis be resolved?

While this compound’s pro-apoptotic effects are ROS-dependent in leukemia cells (blocked by N-acetylcysteine, NAC) , ROS scavengers only partially inhibit apoptosis in THP-1 cells, suggesting cell-type-specific mechanisms . Methodological Insight:

  • Use NAC (5 mM) or TUDCA (ER stress inhibitor) to dissect ROS/ER stress contributions .
  • Compare ROS levels via DCFH-DA staining across cell lines.

Q. What structural modifications enhance this compound’s bioavailability and antitumor efficacy?

  • Lipid/water partition coefficient (CLogP) : Hydrophilic derivatives (e.g., C-ring phenol esters) show improved activity against prostate cancer (Lncap/Du145) .
  • Ring A modifications : A seven-membered ring A with non-polar substituents increases binding to benzodiazepine receptors . Methodological Insight: Synthesize derivatives via hydrogenation and anhydride acylation, then evaluate CLogP and IC50 values in viability assays .

Q. How does this compound interact with cytochrome P450 (CYP) enzymes, and what are the implications for drug combinations?

this compound inhibits CYP2D6 (IC50 = 2.9 µM), potentially altering the metabolism of co-administered drugs like fluoxetine. Molecular docking shows strong binding to ILE50, PHE69, and PHE212 residues in CYP2D6 . Methodological Insight: Perform IC50 shift assays with NADPH preincubation to distinguish time-dependent inhibition .

Q. What strategies optimize this compound’s solubility for in vivo delivery?

  • Solvent systems : Use 5% DMSO + 30% PEG300 + 5% Tween 80 for i.p. injections .
  • Cyclodextrin complexes : SBE-β-CD in saline improves aqueous solubility . Methodological Insight: Conduct stability tests at -80°C for solvent-based formulations and monitor particle size in cyclodextrin solutions .

Q. Methodological Challenges and Solutions

Q. How to address discrepancies in this compound’s IC50 values across studies?

Variability arises from differences in:

  • Cell lines : P-gp-overexpressing vs. sensitive cells .
  • Assay duration : Longer exposure (72 hours) reduces IC50 in colorectal cancer cells . Methodological Insight: Standardize assays using MTT/WST-1 protocols and report cell doubling times .

Q. What techniques validate this compound’s dual role in P-gp inhibition and apoptosis?

  • Competitive binding assays : Use fluorescent substrates (e.g., calcein-AM) to quantify P-gp inhibition .
  • Caspase inhibition : Apply Z-VAD-FMK to confirm caspase-dependent apoptosis in THP-1 cells .

Q. How to design experiments investigating this compound’s synergy with standard chemotherapeutics?

  • Combination index (CI) : Calculate via Chou-Talalay method using CompuSyn software .
  • Dose ranges : Use sub-EC50 doses of this compound (1.56–6.25 µM) with doxorubicin in R-HepG2 cells .

Properties

IUPAC Name

8,8-dimethyl-2-propan-2-yl-6,7-dihydro-5H-phenanthrene-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-11(2)14-10-12-7-8-15-13(6-5-9-19(15,3)4)16(12)18(21)17(14)20/h7-8,10-11H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFAIBOZOKSLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181683
Record name Miltirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Miltirone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

421.00 to 422.00 °C. @ 760.00 mm Hg
Record name Miltirone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

27210-57-7
Record name Miltirone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27210-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Miltirone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027210577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Miltirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Miltirone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

100 °C
Record name Miltirone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Miltirone
Miltirone
Miltirone
Miltirone
Miltirone
Miltirone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.